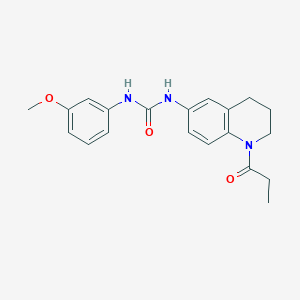
1-(3-methoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-methoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-methoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C_{17}H_{20}N_{2}O_{3}
- Molecular Weight : 300.36 g/mol
The structure consists of a methoxyphenyl group and a tetrahydroquinoline moiety linked through a urea functional group, which is essential for its biological activity.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Activity : Compounds containing tetrahydroquinoline structures have been shown to possess significant antioxidant properties, which can protect cells from oxidative stress .
- Anticancer Potential : Studies on related urea derivatives indicate they may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives have shown efficacy against various cancer cell lines .
- Neuroprotective Effects : The tetrahydroquinoline scaffold is known for its neuroprotective properties. Research has demonstrated that such compounds can enhance cognitive function and provide protection against neurodegenerative diseases by modulating neurotransmitter systems .
The biological activities of this compound may be attributed to several mechanisms:
- Receptor Modulation : It may interact with various receptors, including dopamine receptors, which are crucial in the treatment of neurological disorders .
- Enzyme Inhibition : The urea moiety can serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways related to cancer and neurodegeneration .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| Compound A | Antioxidant | ROS Scavenging | |
| Compound B | Anticancer | Cancer Cell Lines | |
| Compound C | Neuroprotective | Dopamine Receptors |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Activity Impact |
|---|---|
| Tetrahydroquinoline Scaffold | Enhances neuroprotection |
| Urea Group | Increases enzyme inhibition |
| Methoxy Group | Improves antioxidant capacity |
Case Study 1: Anticancer Activity
A study investigated the effects of a related tetrahydroquinoline derivative on breast cancer cells. The compound induced apoptosis in MCF-7 cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Neuroprotective Effects
In a rodent model of Parkinson's disease, administration of a similar compound improved motor function and reduced dopaminergic neuron loss. This effect was attributed to the compound's ability to modulate oxidative stress pathways and enhance neurotrophic factor signaling .
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-3-19(24)23-11-5-6-14-12-16(9-10-18(14)23)22-20(25)21-15-7-4-8-17(13-15)26-2/h4,7-10,12-13H,3,5-6,11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTWZQAHTWKHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














